molecular formula C21H13NO4S3 B2855731 7,7-Dimethyl-4,5-dioxo-10-thioxo-4,5,7,10-tetrahydro[1,2]dithiolo[3,4-c]pyrrolo[3,2,1-ij]quinolin-2-yl benzoate CAS No. 879618-23-2

7,7-Dimethyl-4,5-dioxo-10-thioxo-4,5,7,10-tetrahydro[1,2]dithiolo[3,4-c]pyrrolo[3,2,1-ij]quinolin-2-yl benzoate

Cat. No. B2855731
CAS RN: 879618-23-2
M. Wt: 439.52
InChI Key: ORTNVRSTTVOHHI-UHFFFAOYSA-N
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Description

7,7-Dimethyl-4,5-dioxo-10-thioxo-4,5,7,10-tetrahydro[1,2]dithiolo[3,4-c]pyrrolo[3,2,1-ij]quinolin-2-yl benzoate is a chemical compound with the molecular formula C21H13NO4S3 . It has a molecular weight of 441.55 .


Molecular Structure Analysis

The molecular structure of this compound is complex, as indicated by its lengthy IUPAC name. The structure includes multiple functional groups, including two carbonyl groups, a thioxo group, and a benzoate ester group .

Scientific Research Applications

Novel Heterocyclic Systems

Medvedeva et al. (2006) developed approaches to synthesize novel polycondensed heterocyclic systems, including [1,2]dithiolo[3,4-c]pyrrolo[3,2,1-ij]quinoline-4,5-dione. This research contributes to the development of new compounds with potential applications in various scientific fields, such as materials science and pharmaceuticals (Medvedeva et al., 2006).

Synthesis of Novel 1,2-Dithiolo[3,4-c]quinolin Derivatives

In 2017, Medvedeva et al. synthesized a series of novel (8-R-7-R’-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene)(4(2)-R”phenyl)amines, demonstrating efficient methods for creating new quinoline derivatives, which are important in the development of new drugs and materials (Medvedeva et al., 2017).

Calcium-Containing Quinoprotein Alcohol Dehydrogenases

Itoh et al. (2000) synthesized a PQQ model compound to develop an efficient model system of calcium-containing quinoprotein alcohol dehydrogenases. This research is crucial for understanding the enzymatic mechanisms and could have implications in biochemistry and medicine (Itoh et al., 2000).

Dinuclear Rhenium(I) Carbonyl Complexes

Li et al. (2011) prepared dinuclear rhenium(I) carbonyl complexes based on π-conjugated polypyridyl ligands, demonstrating potential applications in the field of organometallic chemistry and materials science (Li et al., 2011).

Synthesis of 12,13-Dihydro-11bH-Quino[1,2-c]quinazolines

Phillips and Castle (1980) reported the synthesis of 12,13-dihydro-11bH-quino[1,2-c]quinazolines, contributing to the expansion of quinoline and quinazoline derivatives for potential pharmaceutical and chemical applications (Phillips & Castle, 1980).

Non-Symmetric Bispyrrolotetrathiafulvalene Building Blocks

In 2023, Neumann and Jeppesen synthesized novel non-symmetric bispyrrolotetrathiafulvalene building blocks, enhancing the repertoire of redox-active materials for molecular nanotechnology applications (Neumann & Jeppesen, 2023).

Synthesis of Naphthothiadiazolophanes

Bremner and Jaturonrusmee (1989) synthesized naphthothiadiazolophanes, contributing to the field of heterocyclic chemistry and expanding the knowledge of thiadiazole derivatives (Bremner & Jaturonrusmee, 1989).

properties

IUPAC Name

(7,7-dimethyl-9,10-dioxo-3-sulfanylidene-4,5-dithia-8-azatetracyclo[6.6.1.02,6.011,15]pentadeca-1(15),2(6),11,13-tetraen-13-yl) benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H13NO4S3/c1-21(2)17-14(20(27)29-28-17)12-8-11(26-19(25)10-6-4-3-5-7-10)9-13-15(12)22(21)18(24)16(13)23/h3-9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORTNVRSTTVOHHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=C(C3=C4N1C(=O)C(=O)C4=CC(=C3)OC(=O)C5=CC=CC=C5)C(=S)SS2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H13NO4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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